molecular formula C10H17ClN2O B2629044 3-(sec-butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole CAS No. 1856040-85-1

3-(sec-butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole

Cat. No. B2629044
CAS RN: 1856040-85-1
M. Wt: 216.71
InChI Key: KPDORIGYPHKKSK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, with the various substituents attached at the 3rd and 4th positions of the ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations . The presence of the alkyl and chloro groups could influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known, as it would depend on its intended use. For example, many pyrazole compounds are used as pharmaceuticals or pesticides, and their mechanisms of action vary widely .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for use in pharmaceuticals, agrochemicals, or materials science, among other fields .

properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-chloro-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-4-8(3)14-7-10-9(11)6-13(5-2)12-10/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDORIGYPHKKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Cl)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-4-chloro-1-ethyl-1H-pyrazole

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